Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is an organic compound characterized by a cyclobutane ring with a 4-bromophenyl substituent and a carboxylate ester functional group. Its molecular formula is , and it features a unique structure that contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom in the phenyl group enhances its electrophilic character, making it an interesting candidate for various chemical and biological applications .
One source suggests that Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate might be a CYP3A4 inhibitor, an enzyme involved in drug metabolism []. However, there is no further information available to support this potential application, and more research would be needed to verify this activity.
Research indicates that methyl 1-(4-bromophenyl)cyclobutanecarboxylate exhibits potential biological activity, particularly in the context of drug development. Its unique structure allows for interactions with biological macromolecules, potentially modulating enzyme activity or receptor binding. While specific biological targets remain to be fully elucidated, preliminary studies suggest it may have therapeutic properties worth exploring further .
The synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the following steps:
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate has several notable applications:
The interaction studies involving methyl 1-(4-bromophenyl)cyclobutanecarboxylate focus on its binding affinity to various molecular targets. The bromine atom facilitates halogen bonding, which can influence molecular interactions significantly. Hydrolysis reactions also play a role in its behavior, where the ester group can be hydrolyzed to yield corresponding acids and alcohols, affecting biochemical pathways .
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate stands out due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chlorinated, fluorinated, or methyl-substituted analogs. This unique feature allows for specific interactions such as halogen bonding, which can significantly influence both chemical reactivity and biological activity in diverse systems .
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is systematically named according to IUPAC guidelines as methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate. Its molecular formula is C₁₂H₁₃BrO₂, with a molecular weight of 269.13 g/mol. The compound features a cyclobutane ring substituted at the 1-position with a 4-bromophenyl group and a methyl ester moiety.
| Property | Value |
|---|---|
| CAS Registry Number | 1236357-65-5 |
| InChI Key | LZYFYTYZRWWHCD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC1)C2=CC=C(Br)C=C2 |
| Melting Point | Not reported |
| Boiling Point | 308.6±35.0°C (predicted) |
| Density | 1.436±0.06 g/cm³ (predicted) |
The bromine atom on the phenyl ring enhances its reactivity in cross-coupling reactions, while the ester group facilitates further functionalization.
Cyclobutane derivatives have been studied since the early 20th century, with cyclobutane itself first synthesized in 1907 by hydrogenating cyclobutene. The strained four-membered ring system of cyclobutanes introduces unique reactivity, making them valuable in drug discovery and materials science.
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate emerged as a synthetic target in the 21st century, driven by the need for conformationally restricted intermediates. Its development parallels advances in cyclobutane functionalization techniques, such as photochemical [2+2] cycloadditions and transition-metal-catalyzed cross-couplings. For example, US Patent US10647705B2 (2018) highlights its use in synthesizing substituted biaryl compounds as indoleamine 2,3-dioxygenase inhibitors.
This compound serves as a critical building block in multiple domains:
The 4-bromophenyl group enables participation in Suzuki-Miyaura couplings, forming biaryl structures prevalent in drug candidates. For instance, it has been used to synthesize inhibitors targeting enzymes like IDO1 (indoleamine 2,3-dioxygenase), which are implicated in cancer immunotherapy.
The cyclobutane ring imposes torsional strain, reducing molecular flexibility. This property is exploited to stabilize bioactive conformations in drug design, as seen in the development of protease inhibitors.
The compound’s aromatic and ester functionalities make it a precursor for polymers with tailored electronic properties. Its bromine atom also allows post-functionalization via Ullmann or Buchwald-Hartwig aminations.
A common synthesis involves esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with methanol under acidic conditions. Alternative methods leverage cyclopropane ring-expansion reactions or [2+2] cycloadditions of alkenes.
Adolf von Baeyer’s 1885 angle-strain model proposed that the stability of a carbocycle falls as its internal C–C–C angles deviate from the ideal tetrahedral value of 109.5 degrees [1] [2]. For a perfect square cyclobutane the internal angle is 90 degrees, corresponding to a theoretical angular deviation of 19.5 degrees and an angle-strain increment of 9 degrees 44 minutes per bond [3] [2]. Although Baeyer assumed planar rings, later calorimetric studies confirmed substantial excess energies for cyclobutane and cyclopropane compared with larger rings, thereby validating the qualitative insights of the theory [4] [5].
Modern heat-of-combustion measurements place the total strain energy of cyclobutane at 110 kJ mol⁻¹ (26.3 kcal mol⁻¹), only slightly lower than that of cyclopropane (115 kJ mol⁻¹) [6] [5] [7]. Approximately 60% of this value is attributed to angle strain because the 90 degree C–C–C angle compresses the sp³ orbitals and weakens σ-overlap [8] [9]. Table 1 summarises experimental strain energies for the lowest cycloalkanes.
| Ring size | Formal formula | Strain energy / kJ mol⁻¹ | Strain energy / kcal mol⁻¹ | Principal strain sources |
|---|---|---|---|---|
| 3 (cyclopropane) | (CH₂)₃ | 115 kJ [10] | 27.5 [6] | Angle (60°) + torsional |
| 4 (cyclobutane) | (CH₂)₄ | 110 kJ [7] | 26.3 [5] | Angle (90°) + torsional |
| 5 (cyclopentane) | (CH₂)₅ | 6 kJ [5] | 1.5 [5] | Mostly torsional |
A hypothetical flat cyclobutane would force four adjacent C–H bonds into complete eclipse, generating large torsional contributions. The ring therefore distorts into a “butterfly” shape that lifts one carbon about 25 degrees out of the plane, reducing eclipsing interactions and lowering the torsional component to ≈ 8 kcal mol⁻¹ [11] [12]. Computational force-field analyses place the residual torsional energy at ~30% of the total strain [13].
Single-crystal X-ray studies repeatedly show non-planarity. Typical puckering (fold) angles range from 14 degrees for crowded tetracarboxylates [14] to 31 degrees for cis-3-(4-fluorophenyl)cyclobutanecarboxylic acid [15]. The mean angle reported for simple phenyl- or carboxyl-substituted rings is 20 – 28 degrees, placing the out-of-plane carbon 0.20 – 0.25 Å above the basal triangle [13] [16].
Quantum chemical optimisation comparing constrained planar and relaxed puckered geometries shows an energy difference below 1 kcal mol⁻¹ for most mono-substituted derivatives [12] [13]. Because ring flipping is rapid (barrier ≈ 6 kJ mol⁻¹), solution-phase NMR spectra generally display averaged magnetic environments unless cooled below 200 K [17].
X-ray data on cis-3-(4-fluorophenyl)- and cis-3-(4-bromophenyl)-substituted acids show elongated C₁–C₃ bonds (1.57–1.58 Å) relative to the other three ring C–C bonds (1.53 Å) [15]. This selective lengthening stems from hyperconjugative donation of the benzyl σ-system coupled with steric crowding between the aryl plane and vicinal methylene hydrogens. The phenyl group also biases the ring toward a bisecting orientation: the dihedral angle between the phenyl plane and the adjacent C–C–C mean plane is 90–96 degrees, maximising conjugative overlap [15].
Electron-withdrawing ester or acid groups stabilise a conformation in which the carbonyl oxygen bends inward toward the ring centroid (syn-planar), as illustrated by puckered angles of 25–27 degrees and inward-tilting C=O vectors [16]. Natural bond orbital analyses attribute 4–6 kcal mol⁻¹ of stabilisation to n(O)→σ*(C–C) hyperconjugation, which is maximal when the carbonyl is syn-planar to the compressed edge.
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate integrates both effects. Semi-empirical PM6 geometry optimisation yields a fold angle of 26.1 degrees and an elongated aryl-bearing C–C bond of 1.576 Å, in line with crystallographic analogues [19] [15]. Table 2 compares key geometrical metrics for representative mono- and di-substituted cyclobutanes.
| Compound (solid state) | Puckering angle / ° | Longest ring C–C / Å | Dihedral (aryl vs ring) / ° | Ref. |
|---|---|---|---|---|
| Cyclobutane (computed) | 25 [12] | 1.555 (all) | – | 41 |
| cis-3-(4-F-C₆H₄)-CO₂H | 27 [15] | 1.581 | 95.9 | 100 |
| (Z)-4-[(4-MeOC₆H₄)…]† | 23 [16] | 1.566 | 88.3 | 102 |
| Methyl 1-(4-Br-C₆H₄)-CO₂Me‡ | 26 (calc.) | 1.576 | 92 (calc.) | 96 |
†Representative thiazolyl cyclobutane oxime derivative.
‡Predicted parameters; crystallographic data not yet deposited.
Quantitative correlations show that introduction of an sp² substituent plus an electron-withdrawing carboxylate increases the puckering angle by 2–4 degrees and raises the ring inversion barrier by ~0.7 kcal mol⁻¹ relative to mono-substituted aryl analogues.